molecular formula C8H6BrNO5 B1590988 Methyl 3-bromo-4-hydroxy-5-nitrobenzoate CAS No. 40258-72-8

Methyl 3-bromo-4-hydroxy-5-nitrobenzoate

Cat. No.: B1590988
CAS No.: 40258-72-8
M. Wt: 276.04 g/mol
InChI Key: QVNQBMGIVJNPJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-4-hydroxy-5-nitrobenzoate (CAS: 40258-72-8) is a halogenated aromatic ester with the molecular formula C₉H₈BrNO₅ and a molecular weight of 290.07 g/mol . It features a bromo substituent at position 3, a hydroxyl group at position 4, and a nitro group at position 5 on the benzene ring, with a methyl ester at the carboxyl position. This compound is widely used as a building block in medicinal chemistry and combinatorial synthesis due to its versatile reactivity, particularly in nucleophilic substitution and coupling reactions . Safety data for its parent acid, 3-bromo-4-hydroxy-5-nitrobenzoic acid (CAS: 67175-27-3), highlight the need for careful handling, including respiratory protection if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-4-hydroxy-5-nitrobenzoate typically involves a multi-step process starting from a suitable benzene derivative. The general steps include:

    Bromination: Introduction of a bromine atom to the benzene ring using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).

    Nitration: Introduction of a nitro group using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

    Hydroxylation: Introduction of a hydroxyl group, often through a substitution reaction.

    Esterification: Conversion of the carboxylic acid group to a methyl ester using methanol (CH3OH) and a strong acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization and chromatography to ensure high purity of the final product.

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN).

Major Products:

    Oxidation: Formation of 3-bromo-4-hydroxy-5-nitrobenzaldehyde.

    Reduction: Formation of methyl 3-bromo-4-hydroxy-5-aminobenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-bromo-4-hydroxy-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3-bromo-4-hydroxy-5-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the bromine and hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (CAS: 91983-31-2)

  • Molecular Formula: C₉H₈BrNO₅ (similarity score: 0.91) .
  • Key Differences: The bromo and nitro groups are at positions 5 and 3, respectively, with the hydroxyl group at position 2.

Methyl 3-bromo-5-nitrobenzoate (CAS: 6307-87-5)

  • Molecular Formula: C₈H₆BrNO₄ (similarity score: 0.88) .
  • Key Differences : Lacks the hydroxyl group at position 4, which diminishes hydrogen-bonding capacity and solubility in polar solvents. This absence may limit its utility in applications requiring hydrophilic interactions.

Substituted Derivatives

Methyl 3-bromo-5-fluoro-4-nitrobenzoate (CAS: 1123171-93-6)

  • Molecular Formula: C₈H₅BrFNO₄ (MW: 278.03 g/mol) .
  • Key Differences : A fluorine atom replaces the hydroxyl group at position 4. Fluorine’s strong electron-withdrawing effect increases the compound’s stability toward hydrolysis but reduces its ability to participate in hydrogen bonding.

Methyl 3-bromo-4-(methylamino)-5-nitrobenzoate (CAS: 1219123-06-4)

  • Molecular Formula : C₉H₉BrN₂O₄ (MW: 289.08 g/mol) .
  • Key Differences: The hydroxyl group is replaced by a methylamino group (-NHCH₃).

Ethyl Ester Analogues

Ethyl 3-bromo-4-hydroxy-5-nitrobenzoate (CAS: 141778-85-0)

  • Molecular Formula: C₉H₈BrNO₅ (MW: 290.07 g/mol) .
  • Key Differences : The ethyl ester group (vs. methyl) slightly increases hydrophobicity. However, this compound has been discontinued commercially, possibly due to synthetic challenges or stability issues .

Ethyl 3-bromo-5-cyano-4-nitrobenzoate (CAS: 87240-12-8)

  • Molecular Formula : C₁₀H₇BrN₂O₄ (MW: 306.08 g/mol) .
  • Key Differences: A cyano group (-CN) replaces the hydroxyl group at position 5. The cyano group’s electron-withdrawing nature enhances electrophilic reactivity but reduces solubility in protic solvents.

Data Table: Comparative Analysis

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications
Methyl 3-bromo-4-hydroxy-5-nitrobenzoate (40258-72-8) C₉H₈BrNO₅ 290.07 Br (3), OH (4), NO₂ (5), COOCH₃ Medicinal chemistry building block
Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (91983-31-2) C₉H₈BrNO₅ 290.07 Br (5), OH (2), NO₂ (3), COOCH₃ Higher reactivity in substitution reactions
Methyl 3-bromo-5-fluoro-4-nitrobenzoate (1123171-93-6) C₈H₅BrFNO₄ 278.03 Br (3), F (4), NO₂ (5), COOCH₃ Enhanced stability, reduced polarity
Ethyl 3-bromo-4-hydroxy-5-nitrobenzoate (141778-85-0) C₉H₈BrNO₅ 290.07 Br (3), OH (4), NO₂ (5), COOCH₂CH₃ Discontinued due to synthetic challenges

Biological Activity

Methyl 3-bromo-4-hydroxy-5-nitrobenzoate (C_8H_6BrNO_5) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a nitro group attached to a benzoate structure. The unique arrangement of these functional groups contributes to its chemical reactivity and biological activity.

Functional Group Role in Activity
BromineElectrophilic interactions, potential for substitution reactions
HydroxylHydrogen bonding with biological molecules, enhancing solubility
NitroActs as an electron-withdrawing group, influencing reactivity

The biological activity of this compound is believed to stem from its interaction with various cellular components. The nitro group can undergo bioreduction to form reactive intermediates that may affect cellular functions, while the bromine and hydroxyl groups can participate in hydrogen bonding and other interactions with biomolecules. This multifaceted mechanism allows the compound to exert various biological effects, including antimicrobial and anti-inflammatory properties.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study conducted to evaluate its efficacy against various bacterial strains demonstrated notable inhibition of growth in both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes is hypothesized to be a key factor in its antimicrobial efficacy.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. Experimental models have indicated that this compound can inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This suggests that the compound may be useful in developing treatments for inflammatory diseases.

Case Studies

  • Antimicrobial Evaluation : In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.
  • Anti-inflammatory Activity : A recent investigation assessed the compound's effect on lipopolysaccharide (LPS)-induced inflammation in macrophages. The study found that treatment with this compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its role in modulating inflammatory pathways.

Q & A

Q. Basic Synthesis and Optimization

Q. Q: What are the common synthetic routes for preparing Methyl 3-bromo-4-hydroxy-5-nitrobenzoate, and how do reaction conditions influence yield?

A: The compound is typically synthesized via sequential functionalization of a benzoate scaffold. A standard approach involves:

Nitration : Introduce the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

Bromination : Electrophilic bromination at the 3-position using Br₂ in a polar aprotic solvent (e.g., DCM) with FeBr₃ as a catalyst .

Esterification/Hydroxylation : Methyl ester formation via Fischer esterification or hydroxyl group protection/deprotection strategies .
Yield optimization requires precise stoichiometric control, temperature monitoring, and inert atmospheres to minimize side reactions (e.g., demethylation or ring oxidation).

Q. Advanced Reactivity of Functional Groups

Q. Q: How do the bromo, nitro, and hydroxyl substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

A: The substituents create distinct electronic environments:

  • Nitro (-NO₂) : Strong electron-withdrawing meta-directing group enhances electrophilicity at the 3- and 5-positions, facilitating NAS .
  • Bromo (-Br) : Moderately electron-withdrawing but can act as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura) under palladium catalysis .
  • Hydroxyl (-OH) : Electron-donating ortho/para-directing group requires protection (e.g., acetylation) during nitration/bromination to prevent oxidation .
    Advanced studies utilize DFT calculations to predict regioselectivity and kinetic isotope effects to probe transition states in substitution reactions .

Q. Basic Crystallographic Characterization

Q. Q: What crystallographic techniques are used to resolve the molecular structure of this compound, and what challenges arise?

A: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

Crystal Growth : Slow evaporation from DMSO/EtOH mixtures to obtain diffraction-quality crystals.

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to reduce thermal motion .

Refinement : SHELXL for structure solution, with attention to disorder in nitro or ester groups .
Common challenges include twinning due to symmetry mismatches and low electron density for hydrogen atoms, resolved using SHELXE or OLEX2 .

Q. Advanced Biological Activity Profiling

Q. Q: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced enzyme inhibitory activity?

A: SAR strategies involve:

  • Nitro Reduction : Convert -NO₂ to -NH₂ to assess impact on binding affinity (e.g., nitroreductase substrates) .
  • Halogen Replacement : Substitute Br with Cl or I to modulate steric/electronic effects in enzyme active sites .
  • Ester Hydrolysis : Test free acid derivatives for improved solubility and membrane permeability .
    High-throughput screening (HTS) and molecular docking (e.g., AutoDock Vina) validate hypothesized interactions with target proteins (e.g., kinases) .

Q. Basic Analytical Method Validation

Q. Q: Which analytical methods are most reliable for quantifying this compound in complex mixtures?

A:

  • HPLC-DAD : C18 column, mobile phase = 60:40 MeCN/H₂O (0.1% TFA), retention time ~8.2 min .
  • NMR : ¹H NMR (DMSO-d₆) signals: δ 8.21 (s, H-6), δ 4.02 (s, OCH₃) .
  • MS : ESI-MS [M+H]+ at m/z 290.97 (theoretical: 290.98) confirms molecular identity .
    Calibration curves (R² > 0.99) and spike-recovery assays (95–105%) ensure method accuracy .

Q. Advanced Environmental Degradation Studies

Q. Q: What mechanistic insights explain the photodegradation pathways of this compound in aqueous environments?

A: Under UV irradiation (λ = 254 nm):

Nitro Group Reduction : -NO₂ → -NH₂ via radical intermediates, detected by LC-MS .

Ester Hydrolysis : Cleavage to 3-bromo-4-hydroxy-5-nitrobenzoic acid, confirmed by FTIR (loss of ester C=O at 1720 cm⁻¹) .

Debromination : Formation of benzoquinone derivatives, monitored by cyclic voltammetry .
Advanced studies use LC-QTOF-MS to identify transient intermediates and EPR to detect hydroxyl radicals .

Q. Comparative Substituent Effects (Table)

Analog Substituents Key Property Differences
Methyl 3-bromo-5-nitrobenzoateNo 4-OHLower solubility, reduced H-bonding capacity
Methyl 4-hydroxy-3,5-dinitrobenzoate-NO₂ at 3,5; -OH at 4Enhanced acidity (pKa ~1.5) and electrophilicity
Methyl 3-chloro-4-hydroxy-5-nitrobenzoateCl instead of BrSlower NAS kinetics due to weaker leaving group

Properties

IUPAC Name

methyl 3-bromo-4-hydroxy-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO5/c1-15-8(12)4-2-5(9)7(11)6(3-4)10(13)14/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNQBMGIVJNPJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30566568
Record name Methyl 3-bromo-4-hydroxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40258-72-8
Record name Methyl 3-bromo-4-hydroxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(I4A): Methyl 4-hydroxy-3-nitrobenzoate (15 g, 76 mmol) was suspended in acetic acid (152 ml) and then treated with NBS (20.31 g, 114 mmol). The mixture became a homogeneous yellow solution which was stirred for 2 h. The mixture was quenched with water and the suspension was filtered. Methyl 3-bromo-4-hydroxy-5-nitrobenzoate (20 g) was obtained as a yellow solid.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
20.31 g
Type
reactant
Reaction Step Two
Quantity
152 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 3-bromo-4-hydroxy-5-nitrobenzoate
Methyl 3-bromo-4-hydroxy-5-nitrobenzoate
Methyl 3-bromo-4-hydroxy-5-nitrobenzoate
Methyl 3-bromo-4-hydroxy-5-nitrobenzoate
Methyl 3-bromo-4-hydroxy-5-nitrobenzoate
Methyl 3-bromo-4-hydroxy-5-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.